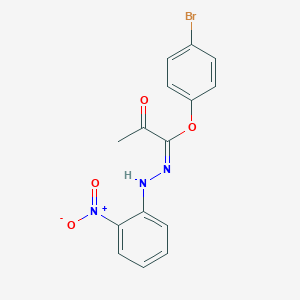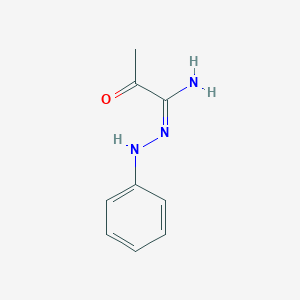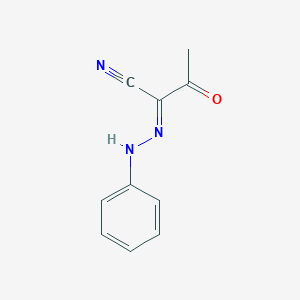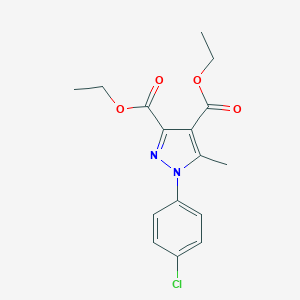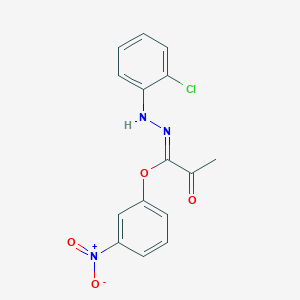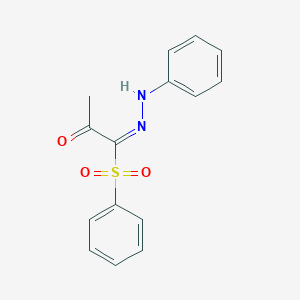![molecular formula C25H26N6S2 B386194 (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B386194.png)
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes multiple functional groups such as sulfanyl, imino, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino groups can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction
Eigenschaften
Molekularformel |
C25H26N6S2 |
|---|---|
Molekulargewicht |
474.6g/mol |
IUPAC-Name |
5-methyl-4-[3-[(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)methylideneamino]propyliminomethyl]-2-phenyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C25H26N6S2/c1-18-22(24(32)30(28-18)20-10-5-3-6-11-20)16-26-14-9-15-27-17-23-19(2)29-31(25(23)33)21-12-7-4-8-13-21/h3-8,10-13,16-17,28-29H,9,14-15H2,1-2H3 |
InChI-Schlüssel |
UEZRRQYTHYCACG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NCCCN=CC3=C(NN(C3=S)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NCCCN=CC3=C(NN(C3=S)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B386112.png)
![2-[(3-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386115.png)
![1-[(4-Bromophenyl)hydrazono]-1-(1-piperidinyl)acetone](/img/structure/B386117.png)
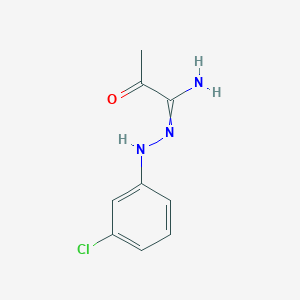
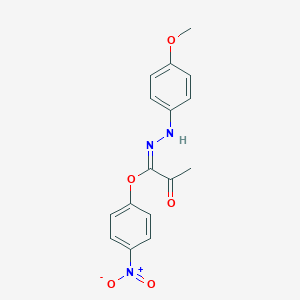

![2-[(4-Bromophenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386124.png)

